5-bromo-N-propyl-2-furamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-propylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGYNRETDYFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400348 | |
| Record name | 5-bromo-N-propyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544442-03-7 | |
| Record name | 5-bromo-N-propyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Reactivity Studies of 5 Bromo N Propyl 2 Furamide
Reactivity of the Furan (B31954) Ring System
The furan ring in 5-bromo-N-propyl-2-furamide is a five-membered aromatic heterocycle containing an oxygen atom. This heteroatom significantly influences the ring's electronic properties, making it electron-rich and thus highly reactive towards electrophiles compared to benzene. uobasrah.edu.iq However, the substituents at the C2 and C5 positions modulate this inherent reactivity.
Electrophilic aromatic substitution (EAS) on the furan ring typically occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate. In this compound, these positions are already occupied. The N-propyl-2-carboxamide group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack and directs incoming electrophiles primarily to the C4 and C5 positions. uobasrah.edu.iq Conversely, the bromine atom at C5 is also deactivating but acts as an ortho-para director, guiding electrophiles to the adjacent C4 position.
Given that both primary substitution sites (C2 and C5) are blocked, subsequent electrophilic attack is directed to the available C3 or C4 positions. The combined directing effects of the C2-amide and C5-bromo groups strongly favor substitution at the C4 position. uobasrah.edu.iq The C3 position is generally less reactive in furans. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to yield the corresponding 4-substituted product.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-4-nitro-N-propyl-2-furamide |
| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-N-propyl-2-furamide |
| Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-5-bromo-N-propyl-2-furamide |
| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid |
The bromine atom at the C5 position of the furan ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing N-propyl-2-carboxamide group at the C2 position. This group helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, which is the rate-determining step of the addition-elimination mechanism. evitachem.comevitachem.com
A variety of nucleophiles can displace the bromide anion, providing a straightforward pathway to a diverse range of 5-substituted furan derivatives. evitachem.comsmolecule.com This reaction is a cornerstone for the functionalization of the 5-bromofuran-2-carboxamide core.
Table 2: Examples of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Reagent Example | Product |
| Amine | R₂NH (e.g., Morpholine) | 5-(Morpholin-4-yl)-N-propyl-2-furamide |
| Alkoxide | NaOR' (e.g., Sodium methoxide) | 5-Methoxy-N-propyl-2-furamide |
| Thiolate | NaSR' (e.g., Sodium thiophenoxide) | 5-(Phenylthio)-N-propyl-2-furamide |
| Cyanide | NaCN or KCN | 5-Cyano-N-propyl-2-furamide |
The carbon-bromine bond in this compound is an excellent anchor point for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are commonly employed to modify aryl and heteroaryl halides. ethernet.edu.eteie.grwiley-vch.de
In these catalytic cycles, the metal (commonly palladium) undergoes oxidative addition into the C-Br bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. The versatility of available coupling partners allows for the synthesis of complex molecules from the this compound scaffold. rsc.orgjst.go.jpnih.gov
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-N-propyl-2-furamide |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Vinyl-N-propyl-2-furamide |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-N-propyl-2-furamide |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Dialkylamino)-N-propyl-2-furamide |
Nucleophilic Aromatic Substitution Pathways (e.g., Halogen Displacement)
Reactivity of the Amide Functionality
The amide group is one of the most stable functional groups in organic chemistry, a property attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This delocalization imparts a partial double bond character to the C-N bond, increasing its rotational barrier and reducing the electrophilicity of the carbonyl carbon.
Despite its general stability, the amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. evitachem.com The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-promoted) on the carbonyl carbon.
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. Subsequent proton transfer and elimination of propylamine (B44156) lead to the formation of 5-bromofuroic acid.
Base-Promoted Hydrolysis : A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the propylamide anion (a poor leaving group) is followed by an acid-base reaction to yield the carboxylate salt of 5-bromofuroic acid and propylamine. mdpi.com
The electron-withdrawing character of the 5-bromofuran ring may slightly increase the susceptibility of the amide carbonyl to nucleophilic attack compared to amides derived from electron-rich or aliphatic systems.
Table 4: Products of Amide Hydrolysis
| Conditions | Mechanism | Products |
| Acidic (e.g., H₃O⁺, heat) | Nucleophilic acyl substitution | 5-Bromofuroic acid and Propylammonium ion (CH₃CH₂CH₂NH₃⁺) |
| Basic (e.g., NaOH, heat) | Nucleophilic acyl substitution | Sodium 5-bromofuroate and Propylamine (CH₃CH₂CH₂NH₂) |
The direct cleavage of the C-N single bond in an amide, without involving the carbonyl group directly, is a challenging transformation due to the bond's stability. Traditional methods often require harsh conditions. However, modern synthetic chemistry has developed specialized methods for the C-N bond cleavage of amides, particularly tertiary amides. sci-hub.se These reactions often proceed via activation of the amide, for example, through palladium-catalyzed processes involving nucleophilic addition followed by ring-opening and rearrangement. sci-hub.se
For N-substituted secondary amides like this compound, such transformations are less common and not well-documented for this specific substrate. The application of novel catalytic systems, potentially involving transition metals that can insert into or otherwise activate the C-N bond, represents an area for further research. These methods, while established for certain classes of amides, would require specific adaptation and optimization for the this compound system.
Functionalization and Derivatization Reactions of the Amide Nitrogen
The amide nitrogen in this compound presents opportunities for a variety of functionalization and derivatization reactions. While the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than an amine, it can still participate in several chemical transformations.
One potential reaction is N-alkylation or N-arylation . Under suitable basic conditions, the amide proton can be abstracted to form an amidate anion. This anion can then react with electrophiles such as alkyl halides or aryl halides to form N-substituted derivatives. The choice of base is crucial to avoid competing reactions, such as hydrolysis of the amide or reactions at the furan ring.
Another avenue for derivatization is through reactions with aldehydes . In a process analogous to the N-terminal functionalization of peptides, the amide nitrogen could react with an aldehyde to form a hemiaminal intermediate, which could then be reduced to a more stable secondary amine linkage. This type of reductive amination would introduce a new substituent onto the propyl chain via the nitrogen atom.
Furthermore, the amide group can be a precursor to other functional groups. For instance, reduction of the amide using strong reducing agents like lithium aluminum hydride would yield the corresponding secondary amine, 5-bromo-N-propyl-2-(aminomethyl)furan. Conversely, hydrolysis of the amide bond, typically under strong acidic or basic conditions, would regenerate the parent 5-bromo-2-furoic acid and propylamine.
It is important to note that the specific conditions for these transformations on this compound would need to be empirically determined, as the reactivity can be influenced by the electronic effects of the brominated furan ring.
Reactivity of the Bromine Substituent
The bromine atom at the 5-position of the furan ring is a key site for synthetic modification, enabling the introduction of a wide range of substituents through various cross-coupling and metal-exchange reactions.
Halogen-metal exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby generating a highly reactive organometallic intermediate. wikipedia.org This transformation is typically achieved by treating the bromo-substituted furan with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. wikipedia.org The resulting 5-lithio-N-propyl-2-furamide is a potent nucleophile that can react with a variety of electrophiles.
| Reactant | Reagent | Intermediate | Product |
|---|
| this compound | 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | 5-Lithio-N-propyl-2-furamide | 5-E-N-propyl-2-furamide |
The generated organolithium species can be trapped with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to introduce new carbon-based functional groups. Alternatively, the organolithium intermediate can be transmetalated with other metal salts (e.g., ZnCl₂, CuI, MgBr₂) to form different organometallic reagents with altered reactivity and selectivity profiles. For instance, the formation of an organozinc intermediate would be a precursor for Negishi coupling reactions. wikipedia.org
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent substrate for such transformations. researchgate.netmit.edu
The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would lead to the formation of 5-alkenyl-N-propyl-2-furamides. The stereochemical outcome of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between the furan ring and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, yielding 5-alkynyl-N-propyl-2-furamides. nih.gov These alkynylated products can serve as versatile intermediates for further transformations.
The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, to couple with the bromo-furan derivative in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and is a powerful tool for constructing complex molecular architectures.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-N-propyl-2-furamide |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-N-propyl-2-furamide |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | 5-Aryl/Alkyl-N-propyl-2-furamide |
Halogen-Metal Exchange Reactions and Organometallic Intermediates
Investigations into Regioselectivity and Stereoselectivity in this compound Reactions
Regioselectivity in reactions of this compound is primarily concerned with the selective functionalization of one position over another. For instance, in electrophilic aromatic substitution reactions, the directing effects of the oxygen atom, the electron-withdrawing amide group, and the bromine atom would need to be considered. However, the most synthetically useful regioselectivity arises from the specific reactivity of the C-Br bond at the 5-position, which is the primary site for the aforementioned cross-coupling and metal-exchange reactions. In cases where other reactive sites are present, such as in di-halogenated furan derivatives, the relative reactivity of the different halogen atoms would determine the regiochemical outcome of the reaction.
Stereoselectivity becomes a key consideration when chiral centers are introduced into the molecule or when reactions proceed via stereochemically defined intermediates. For example, in the functionalization of the N-propylamide side chain, if the reaction creates a new stereocenter, the use of chiral catalysts or auxiliaries could potentially induce stereoselectivity.
In the context of the furan core, reactions that generate stereocenters on substituents attached to the ring would also require stereochemical control. For instance, if a Heck reaction is performed with a prochiral alkene, the facial selectivity of the carbopalladation step would determine the stereochemistry of the product. While specific studies on the stereoselectivity of reactions involving this compound are not available, general principles of asymmetric catalysis would apply. The development of stereoselective transformations is a critical area of research for the synthesis of enantiomerically pure compounds for various applications.
Advanced Spectroscopic and Structural Characterization of 5 Bromo N Propyl 2 Furamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), and mapping their connectivity through two-dimensional (2D) techniques, a complete and unambiguous structural assignment can be achieved.
¹H NMR Chemical Shift Analysis and Proton Coupling Networks
The ¹H NMR spectrum of 5-bromo-N-propyl-2-furamide is anticipated to display distinct signals corresponding to the protons on the furan (B31954) ring and the N-propyl side chain. The furan ring contains two protons, H3 and H4. Due to the electronegativity of the oxygen atom and the bromine atom, these protons are expected to resonate in the aromatic region. Based on data for the parent compound, 5-bromofuroic acid, the proton at the C4 position (H4) would likely appear as a doublet around 6.5-6.6 ppm, while the proton at the C3 position (H3) would appear as a doublet around 7.2-7.3 ppm chemicalbook.comnih.govdoi.org. Their mutual coupling would result in a coupling constant (³J) of approximately 3.5-3.8 Hz.
The N-propyl group protons would exhibit a characteristic pattern. The methylene (B1212753) (CH₂) group adjacent to the nitrogen atom (α-CH₂) is expected to be a triplet around 3.3-3.4 ppm. The subsequent methylene group (β-CH₂) would appear as a multiplet (likely a sextet) in the range of 1.6-1.7 ppm. The terminal methyl (CH₃) group (γ-CH₃) would be an upfield triplet at approximately 0.9-1.0 ppm. The amide proton (N-H) is expected to show a broad signal, typically a triplet due to coupling with the adjacent CH₂ group, around 8.0-8.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 8.0 - 8.5 | t (broad) | ~5.5 |
| H3 (furan) | 7.2 - 7.3 | d | ~3.6 |
| H4 (furan) | 6.5 - 6.6 | d | ~3.6 |
| α-CH₂ (propyl) | 3.3 - 3.4 | t | ~7.0 |
| β-CH₂ (propyl) | 1.6 - 1.7 | sextet | ~7.2 |
Note: Predicted values are based on analogous structures and standard chemical shift ranges. d = doublet, t = triplet.
¹³C NMR Chemical Shift Assignments
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct carbon signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically in the range of 158-160 ppm.
For the furan ring, the carbon atom bonded to the bromine (C5) would be found around 122-124 ppm, while the carbon attached to the carbonyl group (C2) would be around 148-150 ppm. The two CH carbons of the furan ring, C3 and C4, are predicted to appear at approximately 115 ppm and 120 ppm, respectively doi.orgchemicalbook.com.
The N-propyl group carbons would resonate in the upfield region. The α-carbon is expected around 41-43 ppm, the β-carbon around 22-24 ppm, and the terminal γ-methyl carbon at approximately 11-12 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 158 - 160 |
| C2 (furan) | 148 - 150 |
| C5 (furan) | 122 - 124 |
| C4 (furan) | 119 - 121 |
| C3 (furan) | 114 - 116 |
| α-C (propyl) | 41 - 43 |
| β-C (propyl) | 22 - 24 |
Note: Predicted values are based on data from 5-bromofuroic acid and standard functional group ranges. doi.orgchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To confirm the structural assignments, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the furan protons H3 and H4. For the side chain, it would confirm the connectivity from the N-H proton to the α-CH₂ protons, from the α-CH₂ to the β-CH₂, and from the β-CH₂ to the γ-CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H3 with C3, H4 with C4, α-CH₂ with α-C, etc.), confirming the assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. Key expected correlations would include:
The amide N-H proton showing a correlation to the amide carbonyl carbon (C=O) and the α-carbon of the propyl group.
The α-CH₂ protons of the propyl group correlating to the amide carbonyl carbon (C=O) and the β-carbon.
The furan proton H3 showing correlations to the C2, C4, and C5 carbons, as well as the carbonyl carbon. This confirms the attachment of the amide group at the C2 position.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.
Characteristic Vibrational Modes of the Furan Ring and Amide Group
The IR and Raman spectra of this compound would be characterized by specific vibrational bands.
Amide Group:
N-H Stretch: A prominent absorption in the IR spectrum is expected around 3300 cm⁻¹, corresponding to the N-H stretching vibration.
Amide I (C=O Stretch): A very strong and sharp band should appear around 1650-1680 cm⁻¹ in the IR spectrum. This is one of the most characteristic absorptions for amides.
Amide II (N-H Bend): Another characteristic amide band, resulting from N-H bending coupled with C-N stretching, is expected near 1550 cm⁻¹. docbrown.info
Furan Ring:
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹.
C=C and C-O-C Stretches: The characteristic stretching vibrations of the furan ring itself are expected in the fingerprint region, between approximately 1600 cm⁻¹ and 1000 cm⁻¹. wiley.comresearchgate.net
Propyl Group:
C-H Stretches: Aliphatic C-H stretching vibrations from the propyl group will be observed in the 2850-2960 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Strong, Broad |
| C-H Stretch (Aromatic) | Furan | >3100 | Medium |
| C-H Stretch (Aliphatic) | Propyl | 2850 - 2960 | Strong |
| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Very Strong |
| C=C Stretch | Furan | ~1580, ~1470 | Medium-Strong |
| Amide II (N-H Bend) | Amide | ~1550 | Strong |
| C-O-C Stretch | Furan | ~1250, ~1020 | Strong |
Analysis of Hydrogen Bonding Interactions via Vibrational Signatures
In the solid state, secondary amides like this compound are expected to form strong intermolecular hydrogen bonds. These bonds typically occur between the amide N-H group (as the hydrogen bond donor) and the carbonyl oxygen atom (as the acceptor) of an adjacent molecule.
This hydrogen bonding has a distinct effect on the vibrational spectra:
The N-H stretching vibration (~3300 cm⁻¹) becomes significantly broadened and shifts to a lower frequency (a "red-shift") compared to its position in a non-hydrogen-bonding environment (e.g., a dilute solution in a non-polar solvent).
The Amide I band (C=O stretch) also experiences a red-shift upon hydrogen bonding, as the bond is weakened by the interaction with the hydrogen atom. This shift provides further evidence of strong intermolecular association.
Therefore, the position and shape of the N-H and C=O stretching bands in the IR spectrum can be used to confirm and analyze the presence and strength of hydrogen bonding networks within the crystalline structure of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₈H₁₀BrNO₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass.
The presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.69% abundance and ⁸¹Br, ~49.31% abundance), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two distinct peaks of nearly equal intensity, separated by approximately 2 Da (M and M+2). This signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 1: Theoretical HRMS Data for this compound (Note: This data is calculated based on isotopic masses and has not been experimentally verified from public records.)
| Molecular Ion Formula | Isotope Composition | Theoretical m/z |
| [C₈H₁₀⁷⁹BrNO₂]⁺ | ¹²C₈¹H₁₀⁷⁹Br¹⁴N¹⁶O₂ | 230.9949 |
| [C₈H₁₀⁸¹BrNO₂]⁺ | ¹²C₈¹H₁₀⁸¹Br¹⁴N¹⁶O₂ | 232.9929 |
Elucidation of Fragmentation Pathways
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is imparted with sufficient energy to induce fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that provides valuable structural information. While specific experimental spectra for this compound are not publicly documented, likely fragmentation pathways can be predicted based on established chemical principles.
Key predicted fragmentation mechanisms include:
Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom of the amide is a common pathway for amines and amides. This would result in the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 202/204.
Amide Bond Cleavage: Scission of the amide bond can occur in two ways:
Cleavage of the N-propyl bond to form the 5-bromofuroylium ion at m/z 174/176.
Cleavage of the CO-N bond to yield a propylaminyl radical and the same 5-bromofuroylium ion.
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond, could lead to the formation of a neutral propene molecule and a charged enol.
Loss of Halogen: Fragmentation may involve the loss of the bromine radical (•Br), although cleavage of the C-Br bond is often less favored than other pathways in the initial steps.
Table 2: Predicted Mass Fragments of this compound (Note: These pathways are hypothetical and based on general fragmentation rules.)
| Proposed Fragment Structure | Fragmentation Pathway | Predicted m/z (for ⁷⁹Br/⁸¹Br) |
| [C₆H₆BrNO]⁺ | α-cleavage (loss of •C₂H₅) | 202 / 204 |
| [C₅H₂BrO₂]⁺ | Amide bond cleavage | 174 / 176 |
| [C₈H₁₀NO₂]⁺ | Loss of •Br | 152 |
| [C₄H₂Br]⁺ | Decarbonylation of furoylium | 145 / 147 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of this writing, a solved crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on its molecular structure, key features of its solid-state architecture can be predicted.
Determination of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be primarily governed by strong intermolecular hydrogen bonds formed by the secondary amide functional group. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of well-defined chains or dimeric motifs.
Other potential intermolecular interactions that would influence the crystal lattice include:
Halogen Bonding: The bromine atom could act as a Lewis acidic site, interacting with Lewis basic atoms like the carbonyl oxygen of a neighboring molecule.
π-π Stacking: The furan rings of adjacent molecules could engage in π-π stacking interactions.
Hirshfeld Surface and Fingerprint Plot Analyses for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray crystallography data. Since no crystal structure is available, a hypothetical analysis can be described.
A Hirshfeld surface mapped with dₙₒᵣₘ would show red spots indicating close intermolecular contacts, such as the N-H···O hydrogen bonds. The corresponding two-dimensional fingerprint plot decomposes the Hirshfeld surface to show the contribution of different interaction types. For this compound, the plot would be expected to display distinct spikes corresponding to the prominent N-H···O hydrogen bonds. Other significant contacts would likely include H···H, Br···H, and C···H interactions.
Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Percentages are illustrative, based on analyses of similar organic molecules.)
| Contact Type | Expected Contribution (%) | Description |
| H···H | ~40-50% | Represents the large number of van der Waals contacts between hydrogen atoms on the molecular surface. |
| O···H / H···O | ~20-25% | Primarily due to the strong N-H···O=C hydrogen bonds. |
| Br···H / H···Br | ~10-15% | Contacts involving the bromine atom, indicative of halogen-hydrogen interactions. |
| C···H / H···C | ~5-10% | Weaker interactions involving the carbon framework and hydrogen atoms. |
| Other | ~5% | Includes contacts like C···C, N···H, etc. |
Other Advanced Analytical Techniques for Purity and Identity Confirmation
Beyond mass spectrometry and X-ray crystallography, a suite of other analytical techniques is essential for the comprehensive confirmation of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would confirm the structure by showing characteristic signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂), two doublets for the furan ring protons, and a broad signal for the N-H proton.
¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicative of their environment (e.g., carbonyl, aromatic, and aliphatic carbons).
Infrared (IR) Spectroscopy: Would identify key functional groups through their characteristic vibrational frequencies. Expected peaks include a strong absorption for the C=O (amide I) stretch (~1650 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and C-O and C-Br stretches in the fingerprint region.
High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from any impurities or starting materials, allowing for quantification of its purity, which is often cited by suppliers as being around 95%.
Computational and Theoretical Studies of 5 Bromo N Propyl 2 Furamide
Quantum Chemical Calculations for Molecular Properties
No published studies were found that performed quantum chemical calculations on 5-bromo-N-propyl-2-furamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
There is no available literature detailing the use of DFT to optimize the geometry or analyze the electronic structure of this compound.
Molecular Orbital Theory: HOMO-LUMO Gap Analysis and Reactivity Indices
A specific HOMO-LUMO gap analysis and calculation of reactivity indices for this compound have not been reported in the searched scientific literature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
NBO analysis data, which would provide insight into charge delocalization and the stability of the molecule, is not available for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
MEP maps to identify potential reactive sites on the this compound molecule have not been published.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
No molecular dynamics simulation studies concerning the conformational analysis or solution behavior of this compound were found.
In-Depth Analysis of Intermolecular Interactions and Non-Covalent Bonding
A detailed analysis of the intermolecular interactions and non-covalent bonding specific to this compound is not present in the available literature.
The absence of specific computational and theoretical data for this compound in the public domain prevents a detailed scientific review as outlined. The scientific community has explored computational aspects of other furan-2-carboxamide derivatives, but this specific compound remains uncharacterized in this regard. Further research would be required to generate the data necessary to populate the requested analytical sections.
Hydrogen Bonding Networks within Molecular Aggregates
The molecular structure of this compound, featuring a secondary amide linkage, is primed for the formation of robust hydrogen bonds. The amide group (–C(=O)NH–) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the solid state and in concentrated solutions, these interactions are expected to be a dominant force in the formation of molecular aggregates.
Furthermore, the furan (B31954) ring's oxygen atom, while a weaker hydrogen bond acceptor than the carbonyl oxygen, could potentially participate in weaker C-H···O interactions with the propyl chain of an adjacent molecule, further stabilizing the three-dimensional structure. The presence of water molecules in a hydrated crystal lattice could also lead to water-mediated hydrogen bond bridges between the amide groups. mdpi.com
Table 1: Predicted Hydrogen Bond Parameters in this compound Aggregates (Illustrative)
| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Interaction Type |
| N-H | O=C | 1.8 - 2.2 | 160 - 180 | Strong, Intermolecular |
| C-H (propyl) | O (furan) | 2.4 - 2.8 | 130 - 160 | Weak, Intermolecular |
Note: This table is illustrative and based on computational studies of analogous amide-containing compounds. Actual values for this compound would require specific crystallographic or computational analysis.
Halogen Bonding Interactions Involving the Bromine Atom
The bromine atom at the 5-position of the furan ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. The region of positive electrostatic potential on the bromine atom, known as the σ-hole, can interact favorably with nucleophilic atoms like oxygen, nitrogen, or even another bromine atom from a neighboring molecule.
In the context of this compound, the bromine atom could form halogen bonds with the carbonyl oxygen or the furan oxygen of an adjacent molecule. ontosight.ai These interactions, often denoted as C-Br···O, would play a significant role in dictating the crystal packing, often working in concert with hydrogen bonds to form complex supramolecular architectures. smolecule.com The strength of these halogen bonds is influenced by the electron-withdrawing nature of the furan ring, which enhances the positive σ-hole on the bromine atom. Computational studies on other brominated heterocyclic compounds have shown that these interactions can be comparable in strength to weaker hydrogen bonds and are highly directional. ontosight.ai
Van der Waals Forces and π-π Stacking Effects
The furan ring, being an aromatic heterocycle, can participate in π-π stacking interactions. rsc.org In the solid state, it is anticipated that the furan rings of adjacent molecules will stack in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.netrsc.org The presence of the bromine substituent can influence the nature of this stacking. Studies on furan-perfluorophenyl systems show that such interactions can be a dominant packing force. rsc.orgresearchgate.net Computational analysis of similar furan-containing systems reveals that these stacking interactions, with inter-planar distances typically in the range of 3.3 to 3.5 Å, contribute significantly to the stability of the crystalline structure. mdpi.comrsc.org
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic properties of molecules like this compound. By calculating the electronic structure and vibrational frequencies, it is possible to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scispace.comresearchgate.net
For this compound, DFT calculations can predict the vibrational frequencies associated with key functional groups. These theoretical predictions, when compared with experimental spectra, allow for a definitive assignment of the observed absorption bands. For instance, the characteristic C=O and N-H stretching frequencies of the amide group can be precisely calculated. acs.org
Similarly, DFT can be used to calculate the NMR chemical shifts (¹H and ¹³C) for each atom in the molecule. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Comparing the calculated chemical shifts with experimental data helps in the complete assignment of the NMR spectrum and can provide insights into the conformational preferences of the molecule in solution. scispace.com Theoretical calculations on related brominated heterocyclic systems have shown good agreement between predicted and experimental spectroscopic data.
Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data for a Furan-Amide Moiety
| Spectroscopic Feature | Experimental Range (cm⁻¹) | DFT Predicted Value (cm⁻¹) | Vibrational Mode |
| IR | 3250 - 3350 | ~3300 | N-H stretch |
| IR | 1640 - 1680 | ~1660 | C=O stretch (Amide I) |
| IR | 1530 - 1570 | ~1550 | N-H bend (Amide II) |
| ¹H NMR (ppm) | 7.0 - 7.5 | ~7.2 | Furan ring protons |
| ¹³C NMR (ppm) | 158 - 162 | ~160 | C=O carbon |
Note: This table is illustrative and based on general values for furan-amides. Specific values for this compound would require dedicated experimental and computational work.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers a detailed view of the reaction pathways involved in the synthesis of this compound. The most common synthetic route is the acylation of propylamine (B44156) with 5-bromo-2-furoyl chloride. DFT can be used to model the reaction mechanism, identifying transition states and intermediates along the reaction coordinate. mdpi.com
Studies on amide bond formation have elucidated several possible mechanisms. rsc.orgchemrxiv.org In the case of the reaction between an acyl chloride and an amine, the mechanism is typically a nucleophilic acyl substitution. Computational models can map the potential energy surface of this reaction, showing the initial formation of a tetrahedral intermediate after the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. pnas.org The subsequent departure of the chloride leaving group leads to the final amide product.
DFT calculations can determine the activation energies for each step of the reaction, providing insights into the reaction kinetics. mdpi.com These models can also explore the role of the solvent and any added base (like triethylamine), which is often used to neutralize the HCl byproduct. mdpi.com Computational studies on related amide syntheses have shown that the choice of substrates and reaction conditions can significantly influence the reaction mechanism and efficiency. mdpi.compnas.org
Derivatization Strategies and Analog Design Based on the 5 Bromo N Propyl 2 Furamide Core
Modification of the N-Propyl Chain: Branching, Cyclization, and Homologation
The N-propyl group of the amide functionality is a key site for modification to explore the steric and conformational requirements of potential biological targets. Variations at this position can significantly impact a compound's binding affinity, selectivity, and pharmacokinetic profile.
Branching: Introducing branching to the N-alkyl chain, such as replacing the n-propyl group with an isopropyl chemscene.com or isobutyl group rsc.org, can alter the molecule's shape and lipophilicity. This can lead to improved interactions with hydrophobic pockets in a target protein or, conversely, introduce steric hindrance that reduces binding. For example, in a series of thiaplakortone A analogs, isopropyl and isobutyl amide derivatives showed improved selectivity compared to their linear counterparts. rsc.org
Cyclization: Replacing the linear alkyl chain with a cyclic moiety, such as a cyclopropyl (B3062369) sigmaaldrich.com or cyclohexyl group ontosight.ai, introduces conformational rigidity. This restriction of rotational freedom can lock the molecule into a more bioactive conformation, potentially increasing potency. However, as seen in some analog series, cyclization does not always enhance activity and can sometimes lead to a decrease in potency. rsc.org
Homologation: The length of the alkyl chain is a critical parameter. Shortening the chain (e.g., to ethyl) or extending it (e.g., to butyl or pentyl) systematically probes the size of the binding pocket. Structure-activity relationship (SAR) studies on similar amide-containing compounds have shown that potency can be highly dependent on chain length. For instance, in a series of GPR88 agonists, agonist activity increased when moving from a primary amide to an N-ethyl analog but decreased with an N-propyl group. nih.gov Conversely, in another series, extending the amide chain from two to five carbons led to a decrease in potency. rsc.org
Interactive Table 1: Examples of N-Alkyl Modifications on the 5-Bromo-2-furamide (B1330254) Scaffold
| Modification Type | Example Substituent | Potential Impact | Reference Compound |
|---|---|---|---|
| Linear (Base) | n-Propyl | Baseline for comparison | 5-bromo-N-propyl-2-furamide sigmaaldrich.com |
| Branching | Isopropyl | Increased steric bulk, altered lipophilicity | 5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide chemscene.com |
| Cyclization | Cyclopropyl | Conformational restriction | 5-Bromo-N-cyclopropyl-2-furamide sigmaaldrich.com |
| Cyclization | Cyclohexyl | Increased size and lipophilicity | 5-Bromo-N-cyclohexyl-2-furamide ontosight.ai |
| Homologation | Ethyl | Shorter chain, potentially different binding interactions | (S)-N-ethyl-4-(n-pentyloxy)-α-phenylphenylacetamide nih.gov |
Substituent Variation on the Furan (B31954) Ring Beyond Bromine
The bromine atom at the 5-position of the furan ring is a versatile chemical handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the exploration of electronic and steric effects on the furan ring, which is often a key pharmacophoric element.
The reactivity of the furan ring is heavily influenced by its substituents. ugent.bemsu.edu The electron-withdrawing nature of the amide group at the C2 position directs electrophilic substitution to the C5 position, making the synthesis of the 5-bromo precursor straightforward. This bromine can then be replaced to create diverse analogs.
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura reactions, are highly effective for creating C-C bonds by coupling the 5-bromo-2-furamide with various aryl or heteroaryl boronic acids. nih.govresearchgate.net This strategy allows for the introduction of substituted phenyl rings, which can probe for additional binding interactions or modulate properties like solubility and metabolic stability. For example, a library of furan-based MbtI inhibitors was developed by replacing a nitro group with various substituted phenyl rings via Suzuki coupling, leading to a compound with strong inhibitory activity. nih.gov
Interactive Table 2: Potential Substituents at the Furan C5-Position
| Substituent Class | Example | Synthetic Method | Potential Effect |
|---|---|---|---|
| Aryl/Heteroaryl | Phenyl, Pyridyl | Suzuki or Stille Coupling | Introduce additional π-stacking or polar interactions. nih.govresearchgate.net |
| Alkyl | Methyl, Ethyl | Negishi or Kumada Coupling | Increase lipophilicity, probe steric limits. |
| Alkynyl | Phenylethynyl | Sonogashira Coupling | Introduce rigidity and linear extension. acs.org |
| Cyano | -CN | Cyanation Reaction | Act as a hydrogen bond acceptor, electron-withdrawing group. |
| Trifluoromethyl | -CF₃ | Trifluoromethylation | Increase metabolic stability and lipophilicity. nih.gov |
Strategies for Heterocycle Ring Modifications and Bioisosteric Replacements
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group or moiety with another that retains similar physical or chemical properties, leading to comparable biological activity. researchgate.net Replacing the furan ring in this compound with other five-membered heterocycles is a key strategy to improve metabolic stability, tune polarity, and explore novel chemical space. cambridgemedchemconsulting.com Aromatic rings are often sites of oxidative metabolism, and introducing heteroatoms can mitigate this. cambridgemedchemconsulting.com
Common Bioisosteres for Furan:
Thiophene (B33073): Often considered a classical bioisostere of furan. The sulfur atom alters the ring's electronics and size slightly, which can impact binding and metabolism. Thiophene-2-carboxamides are structurally very similar to their furan counterparts. mdpi.com
Thiazole: The introduction of a nitrogen atom increases polarity and provides an additional hydrogen bond acceptor site, which can improve water solubility and introduce new interactions with a biological target. cambridgemedchemconsulting.comevitachem.com
Pyrazole: This ring system offers different hydrogen bonding patterns (donor and acceptor) and dipole moments compared to furan. cambridgemedchemconsulting.com
Tetrazole: Known as a bioisostere for carboxylic acids, the tetrazole ring can also be incorporated into more complex scaffolds to alter physicochemical properties. ontosight.ai
A systematic "nitrogen-walk" approach has been used to explore various pentagonal heterocyclic frameworks as bioisosteric replacements for furan and thiophene cores in a series of A₂B adenosine (B11128) receptor antagonists, successfully identifying new ligands with remarkable affinity. nih.govebi.ac.uk Furthermore, replacing a carbonyl group, which can be metabolically labile, with a bioisostere like a gem-difluoroalkene has been shown to be a key tactic in drug design. rsc.org
Interactive Table 3: Bioisosteric Replacements for the Furan Ring
| Original Ring | Bioisosteric Replacement | Key Differences/Rationale | Reference |
|---|---|---|---|
| Furan | Thiophene | Similar size and electronics, can alter metabolic profile. | cambridgemedchemconsulting.com |
| Furan | Thiazole | Adds a nitrogen atom, increases polarity, potential H-bond acceptor. | cambridgemedchemconsulting.comevitachem.com |
| Furan | Pyrazole | Different dipole moment, provides H-bond donor and acceptor sites. | cambridgemedchemconsulting.com |
| Furan | Oxazole | Isomeric with thiazole, different electronic distribution. |
Application of Scaffold Hopping and Lead Optimization Principles in Furan Amide Systems
Scaffold hopping is a medicinal chemistry strategy aimed at identifying structurally novel compounds by modifying the central core structure of a known active molecule while preserving its key pharmacophoric features. biosolveit.denih.gov This approach is valuable for discovering new, patentable chemical entities and for overcoming issues with an existing scaffold, such as poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it
Starting from a lead compound like this compound, scaffold hopping could involve replacing the entire furan-amide core with a completely different chemical framework that maintains a similar three-dimensional arrangement of key interaction points (e.g., the hydrogen bond donor/acceptor of the amide, the hydrophobic propyl group, and the halogen-bond-donating bromine). biosolveit.de For example, a furan ring could be hopped to a benzazaborinine, a different heterocyclic system that can still engage in similar interactions. cambridgemedchemconsulting.com
Lead optimization is the iterative process of refining the structure of a promising lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. The derivatization strategies discussed in the previous sections are all integral parts of the lead optimization process. researchgate.net For a furan amide system, this would involve:
Systematic SAR Exploration: Synthesizing libraries of analogs by modifying the N-propyl chain, the furan substituents, and the core heterocycle, as detailed above.
Property-Based Design: Using computational tools to predict how modifications will affect properties like lipophilicity (clogP), solubility, and metabolic stability. For instance, introducing nitrogen atoms into an aromatic ring generally reduces lipophilicity and can decrease hERG inhibition. cambridgemedchemconsulting.com
Addressing Liabilities: If the furan ring is found to be a site of rapid metabolism, bioisosteric replacement or the introduction of blocking groups (like fluorine) would be key optimization steps. cambridgemedchemconsulting.com Studies on furan-based inhibitors have successfully replaced metabolically labile groups to produce more potent and "druggable" candidates. nih.gov
By combining these derivatization tactics with the overarching principles of lead optimization and scaffold hopping, chemists can systematically explore the chemical space around the this compound core to develop novel compounds with tailored biological profiles. uniroma1.it
Future Research Directions and Emerging Methodologies for 5 Bromo N Propyl 2 Furamide
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of 5-bromo-N-propyl-2-furamide traditionally relies on multi-step sequences that may involve hazardous reagents and generate significant waste. A key future direction is the development of greener and more atom-economical synthetic pathways. Research efforts are anticipated to focus on catalytic systems, solvent-free conditions, and the use of renewable starting materials.
Key areas for development include:
Catalytic Amide Bond Formation: Moving beyond classical coupling agents, research into direct amidation reactions catalyzed by transition metals or organocatalysts could significantly improve efficiency and reduce by-products.
C-H Activation/Bromination: Instead of multi-step processes often starting with 2-furfural, direct C-H activation and functionalization of a furan-2-carboxamide precursor represents a more streamlined approach.
Solvent-Free and Alternative Solvent Methods: The use of ionic liquids as both solvent and brominating agent has shown promise for the synthesis of precursors like 5-bromo-2-furfural under solvent-free conditions, a strategy that could be adapted for the synthesis of the target amide. asianpubs.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for scalable, automated synthesis with minimal workup.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Traditional Approach | Sustainable/Efficient Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Bromination | Use of elemental bromine in chlorinated solvents. | Catalytic bromination or use of recyclable brominating agents like 1-butyl-3-methylimidazolium tribromide. asianpubs.org | Reduced solvent waste, improved safety, potential for catalyst recycling. |
| Amidation | Activation of carboxylic acid with stoichiometric coupling agents (e.g., carbodiimides). | Direct catalytic amidation of the carboxylic acid with n-propylamine. | Higher atom economy, fewer by-products, avoidance of toxic reagents. |
| Process | Batch processing with multiple isolation and purification steps. | Integrated flow chemistry, combining multiple reaction steps into a single continuous process. | Increased efficiency, better process control, enhanced safety, and easier scalability. |
Advanced Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for reaction optimization and the discovery of new reactivity patterns. Future work will likely employ a combination of computational and experimental techniques to probe these mechanisms in detail.
Potential areas of investigation include:
Palladium-Catalyzed Cross-Coupling: The 5-bromo position is a prime site for palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Mechanistic studies could elucidate the precise role of ligands, bases, and additives in influencing catalytic activity and selectivity for this specific substrate. researchgate.net
N-Acyliminium Ion Chemistry: The amide functionality can be leveraged to form N-acyliminium ions, which are powerful intermediates for carbon-carbon bond formation. thieme-connect.de Investigating the conditions for the generation and trapping of these ions from this compound could open new synthetic avenues.
Diels-Alder Reactions: Furan (B31954) rings can act as dienes in Diels-Alder cycloadditions. numberanalytics.comnumberanalytics.com Mechanistic studies would explore the facial selectivity and reactivity of this compound as a diene, influenced by its substituents.
Table 2: Methodologies for Mechanistic Investigation
| Mechanistic Question | Proposed Investigative Technique | Expected Outcome |
|---|---|---|
| Transition State of a Suzuki Coupling | Density Functional Theory (DFT) Calculations | Energy profile of the catalytic cycle, geometry of intermediates and transition states. |
| Role of Amide Conformation in Reactivity | Variable Temperature NMR (VT-NMR) and 2D-NOESY | Information on rotational barriers and the predominant solution-state conformation. chemrxiv.org |
| Kinetics of a Transformation | In-situ Spectroscopic Monitoring (e.g., ReactIR, Raman) | Real-time concentration profiles of reactants, intermediates, and products to determine reaction orders and rate constants. |
| Identification of Transient Intermediates | Low-Temperature Mass Spectrometry | Detection and characterization of short-lived species, such as organometallic intermediates or N-acyliminium ions. |
Integration of Machine Learning and Artificial Intelligence for Structure-Reactivity Predictions
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. For this compound, these computational tools can be used to predict its reactivity, guide experimental design, and accelerate the discovery of new transformations, demanding significantly less data than traditional high-throughput screening. nih.gov
Emerging applications include:
Reaction Outcome Prediction: ML models can be trained on datasets of furan and amide reactions to predict the likelihood and yield of a reaction for this compound under specific conditions. Models using molecular fingerprints as inputs have shown success in predicting yields for C-N cross-coupling reactions. chemrxiv.org
Retrosynthesis Planning: AI-powered tools can suggest novel and efficient synthetic routes to this compound and its derivatives by analyzing vast reaction databases. acs.org
Predicting Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict properties such as solubility, stability, and potential biological interactions based on the molecular structure.
Table 3: Application of AI/ML in this compound Research
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Yield Prediction | Lewis structures of reactants (e.g., this compound, arylboronic acid), catalyst, solvent, temperature. chemrxiv.org | Reaction yield (%). | Prioritizes high-yielding reaction conditions, reducing experimental effort. |
| Retrosynthetic Analysis | Target molecular structure (e.g., a complex derivative of this compound). acs.org | A ranked list of plausible synthetic pathways and precursor molecules. | Accelerates the design of synthetic strategies for novel analogues. |
| Reactivity Site Prediction | Molecular structure of this compound. | A map of the most probable sites for electrophilic or nucleophilic attack. | Guides the exploration of new chemical transformations. |
Exploration of Novel Spectroscopic and Diffraction Techniques for Enhanced Characterization
While standard techniques like NMR and mass spectrometry are indispensable, advanced analytical methods can provide unprecedented detail about the structure, conformation, and intermolecular interactions of this compound. benthamdirect.com
Future characterization efforts could employ:
Solid-State NMR (ssNMR): To probe the structure and dynamics in the solid state, identifying different crystalline forms (polymorphs) and characterizing non-crystalline materials.
2D NMR Spectroscopy: Techniques like HSQC and NOESY are crucial for unambiguous assignment of proton and carbon signals and for determining the through-space proximity of atoms, which helps in elucidating the molecule's solution-phase conformation. chemrxiv.org
Neutron Diffraction: This technique is uniquely powerful for locating hydrogen atoms. nih.gov For this compound, it could definitively determine the geometry of the N-H bond, the conformation of the propyl group, and the precise nature of hydrogen-bonding interactions in the crystal lattice, which is difficult to achieve with X-ray diffraction alone. nih.govnih.gov
Time-Resolved Spectroscopy: Time-resolved IR or X-ray diffraction can be used to study the structural evolution of the molecule during a chemical reaction or a physical process (e.g., a phase transition) on very short timescales. numberanalytics.com
Table 4: Advanced Characterization Techniques and Their Applications
| Technique | Information Gained | Specific Application to this compound |
|---|---|---|
| 2D NOESY NMR | Through-space nuclear correlations. | Determine the spatial relationship and preferred conformation between the propyl chain and the furan ring in solution. chemrxiv.org |
| Neutron Diffraction | Precise location of light atoms, especially hydrogen. nih.gov | Unambiguously determine the amide N-H bond orientation and the hydrogen bonding network in the solid state. |
| Solid-State NMR | Local environment of nuclei (e.g., 13C, 15N) in the solid phase. | Differentiate between different polymorphs and characterize amorphous forms. |
| Time-Resolved X-ray Diffraction | Structural changes during a dynamic process. numberanalytics.com | Observe the evolution of the crystal lattice during a solid-state reaction or phase change. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-propyl-2-furamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 5-bromo-2-furoic acid with n-propylamine using coupling reagents like EDCI/HOBt or via activation with thionyl chloride to form the corresponding acyl chloride, followed by amine coupling. Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 eq. of amine), temperature (0–25°C to minimize side reactions), and solvent choice (e.g., DCM or THF). Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the propyl chain integration (e.g., triplet at δ ~0.9 ppm for terminal CH) and bromine-induced deshielding of the furan ring protons.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion confirmation (expected [M+H] for CHBrNO: ~248.0).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine at the 5-position activates the furan ring for electrophilic substitution but may hinder nucleophilic attacks at adjacent positions. Reactivity can be assessed via computational methods (e.g., DFT calculations for charge distribution) or experimental substitution studies with nucleophiles like amines or alkoxides .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) can model interactions with target proteins. Key parameters include:
- Ligand Preparation : Generate 3D conformers and assign partial charges.
- Binding Site Analysis : Identify hydrophobic pockets or hydrogen-bonding residues compatible with the bromine and amide groups.
- Free Energy Calculations : MM-GBSA/PBSA methods quantify binding energy. Validate predictions with in vitro assays (e.g., fluorescence polarization) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-chloro-N-propyl-2-furamide).
- Isotopic Labeling : Use N-propylamine to distinguish overlapping signals.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous conformation data, though bromine’s heavy atom effect may complicate refinement .
Q. What are the implications of solvent polarity on the stability of this compound during long-term storage?
- Methodological Answer : Stability studies in polar (DMSO, MeOH) vs. nonpolar (hexane) solvents at 4°C and RT, monitored via HPLC over 6–12 months. Degradation pathways (e.g., hydrolysis of the amide bond) can be assessed using LC-MS to identify byproducts like 5-bromo-2-furoic acid .
Experimental Design & Data Analysis
Q. How to design a SAR study for this compound derivatives targeting antimicrobial activity?
- Methodological Answer :
- Scaffold Modifications : Vary the alkyl chain (methyl, butyl) and halogen (Cl, I) at the 5-position.
- Assays : Minimum inhibitory concentration (MIC) against Gram+/− bacteria; cytotoxicity via MTT assays.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) with bioactivity .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
